molecular formula C7H6ClFN2O B1453584 (4-Chloro-3-fluorophenyl)urea CAS No. 1249871-03-1

(4-Chloro-3-fluorophenyl)urea

Cat. No.: B1453584
CAS No.: 1249871-03-1
M. Wt: 188.59 g/mol
InChI Key: CMFJFSVJQNUMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Chloro-3-fluorophenyl)urea” is a chemical compound with the molecular formula C7H6ClFN2O . It is a urea derivative that contains aryl moieties .


Synthesis Analysis

The synthesis of urea derivatives, including “this compound”, involves the reaction of amines with the appropriate iso(thio)cyanate . The synthesis process is characterized by 1H NMR, 13C NMR, FT-IR, and LCMS spectral techniques .


Molecular Structure Analysis

The molecular structure of “this compound” has been investigated experimentally and theoretically using Gaussian 09 and Schrödinger Materials Science Suite software packages . The stability of the molecule arises from hyper-conjugative interaction and charge delocalization .


Chemical Reactions Analysis

“this compound” is a solid at room temperature . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 188.59 . It is a powder at room temperature .

Scientific Research Applications

Antifungal Activity

  • Antifungal Properties : Studies have shown that compounds containing 4-fluorophenyl urea demonstrate antifungal activity against organisms like A. niger and F. oxyporum. These compounds have been compared with other fungicides like Dithane M-45 for their effectiveness, suggesting potential use in agricultural fungicides (Mishra, Singh, & Wahab, 2000).

Structural Analysis and Chemical Properties

  • Crystal Structure Analysis : Research involving the crystal structure of benzoylurea pesticides, which include (4-Chloro-3-fluorophenyl)urea derivatives, provides insights into their molecular arrangements and interactions. This information is crucial for understanding their mode of action and effectiveness (Jeon, Kang, Lee, & Kim, 2014).

Novel Synthesis and Properties

  • Synthesis of Urea Derivatives : Research has focused on the synthesis of various urea derivatives, including those with (4-Chloro-3-fluorophenyl) components. These studies provide insights into the chemical properties and potential applications of these compounds in different fields, such as medicinal chemistry and material science (Danilov, Burmistrov, Rasskazova, & Butov, 2020).

Herbicidal Applications

  • Herbicidal Activity : Some studies have explored the use of fluorophenyl urea derivatives as selective herbicides, particularly in grain sorghum. Their effectiveness as herbicides and their selectivity properties have been a subject of research, suggesting potential applications in agriculture (Gardner, Pilgram, Brown, & Bozarth, 1985).

Cytokinin Activity

  • Cytokinin-Like Activity : Urea derivatives, including those with chloro and fluorophenyl groups, have been found to exhibit cytokinin-like activity, which can influence cell division and differentiation in plants. This has implications for their use in plant growth regulation and agricultural biotechnology (Ricci & Bertoletti, 2009).

Antipsoriatic Properties

  • Potential in Psoriasis Treatment : Research into compounds containing fluorophenyl urea structures has revealed their potential in treating autoimmune diseases like psoriasis. The compounds have shown significant effects in animal models, suggesting possible therapeutic applications (Li et al., 2016).

Pharmaceutical and Medical Research

  • Novel Anticonvulsant Agents : The synthesis and evaluation of this compound derivatives have been explored for their potential as anticonvulsant agents, indicating a possible application in pharmaceuticals (Amir, Ahsan, & Ali, 2010).

  • Imaging Agents for Angiogenesis : The synthesis and application of fluorine-18 labeled diaryl ureas, including those with fluorophenyl urea structures, have been studied for their potential as molecular imaging agents in the field of angiogenic processes (Ilovich et al., 2008).

Safety and Hazards

“(4-Chloro-3-fluorophenyl)urea” should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFJFSVJQNUMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-3-fluorophenyl)urea
Reactant of Route 2
Reactant of Route 2
(4-Chloro-3-fluorophenyl)urea
Reactant of Route 3
Reactant of Route 3
(4-Chloro-3-fluorophenyl)urea
Reactant of Route 4
Reactant of Route 4
(4-Chloro-3-fluorophenyl)urea
Reactant of Route 5
Reactant of Route 5
(4-Chloro-3-fluorophenyl)urea
Reactant of Route 6
Reactant of Route 6
(4-Chloro-3-fluorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.